

Spectroscopic Validation of 1,1-Bis(hydroxymethyl)cyclopropane: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1,1-Bis(hydroxymethyl)cyclopropane
Cat. No.:	B119854

[Get Quote](#)

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized molecules is paramount. This guide provides a comprehensive spectroscopic validation of **1,1-bis(hydroxymethyl)cyclopropane**'s structure through a comparative analysis with analogous molecules, supported by experimental data and detailed protocols.

The unique strained three-membered ring of the cyclopropane moiety imparts distinct conformational rigidity, making it a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation is the foundation of understanding its chemical behavior and biological activity. This document details the validation of the **1,1-bis(hydroxymethyl)cyclopropane** structure by comparing its spectroscopic data with that of an acyclic analogue, 2,2-dimethyl-1,3-propanediol, and a constitutional isomer, 1,2-bis(hydroxymethyl)cyclopropane.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry for **1,1-bis(hydroxymethyl)cyclopropane** and its comparators.

Table 1: ^1H NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Cyclopropane H	-CH ₂ OH	-OH	Other	Solvent
1,1-Bis(hydroxymethyl)cyclopropane	0.48 (s, 4H)	3.56 (s, 4H)	4.02 (s, 2H)	-	CDCl ₃
2,2-Dimethyl-1,3-propanediol	-	3.46 (s, 4H)	~2.5 (br s, 2H)	0.89 (s, 6H, -CH ₃)	CDCl ₃
1,2-Bis(hydroxymethyl)cyclopropane	~0.5-1.0 (m)	~3.5-3.8 (m)	Variable	-	CDCl ₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Compound	Quaternary C	Cyclopropane CH/CH ₂	-CH ₂ OH	Other	Solvent
1,1-Bis(hydroxymethyl)cyclopropane	~20-25	~10-15	~65-70	-	CDCl ₃
2,2-Dimethyl-1,3-propanediol	36.6	-	71.5	21.9 (-CH ₃)	CDCl ₃
1,2-Bis(hydroxymethyl)cyclopropane	-	~15-25	~60-65	-	CDCl ₃

Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)

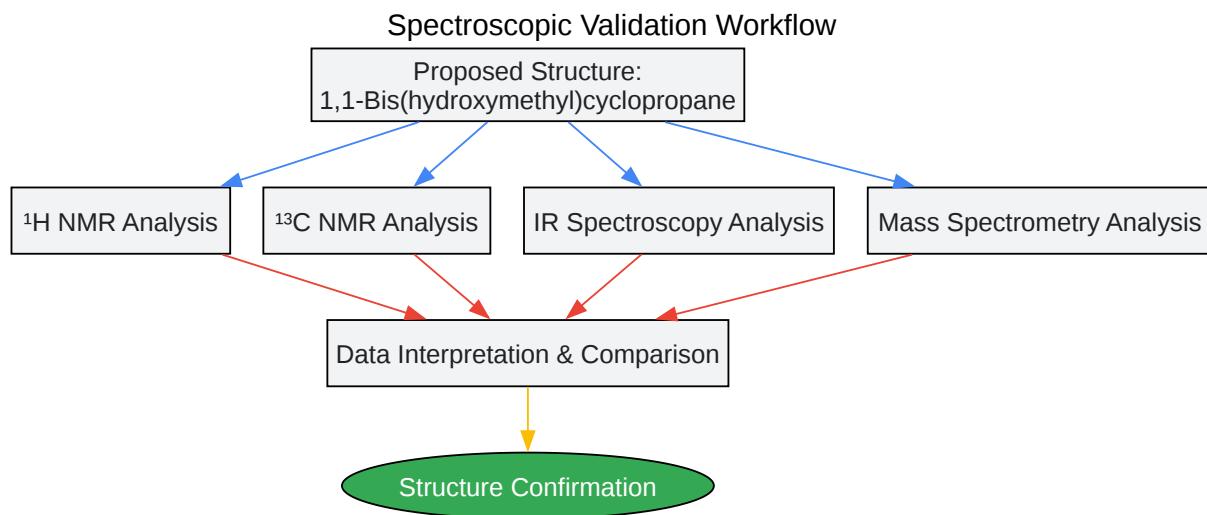
Compound	O-H Stretch	C-H Stretch (sp ³)	C-H Stretch (cyclopropane)	C-O Stretch
1,1-Bis(hydroxymethyl)cyclopropane	~3300 (broad)	~2880-2960	~3080	~1040
2,2-Dimethyl-1,3-propanediol	~3300 (broad)	~2870-2960	-	~1030
1,2-Bis(hydroxymethyl)cyclopropane	~3350 (broad)	~2875-2950	~3070	~1035

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion (M ⁺)	[M+Na] ⁺	Key Fragments
1,1-Bis(hydroxymethyl)cyclopropane	102.068	125	71, 57, 41
2,2-Dimethyl-1,3-propanediol	104.083	127	89, 71, 57
1,2-Bis(hydroxymethyl)cyclopropane	102.068	125	71, 57, 41

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0.00 ppm). For ¹H NMR, 8-16 scans were accumulated, and for ¹³C NMR, 256-1024 scans were acquired.


Infrared (IR) Spectroscopy: IR spectra were recorded on an FTIR spectrometer using thin-film samples on NaCl plates. Data was collected over a range of 4000-600 cm⁻¹ with a resolution of

4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode. Samples were dissolved in methanol and infused into the mass spectrometer.

Structure Validation Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of **1,1-bis(hydroxymethyl)cyclopropane**'s structure.

[Click to download full resolution via product page](#)

Caption: Logical workflow for spectroscopic structure validation.

Probing Structural Features with Spectroscopy

Different spectroscopic techniques provide complementary information about the molecule's structure. The diagram below highlights the key structural features of **1,1-**

bis(hydroxymethyl)cyclopropane and the primary spectroscopic method used to probe each feature.

[Click to download full resolution via product page](#)

Caption: Mapping spectroscopic methods to molecular features.

Analysis and Interpretation

The spectroscopic data provides clear evidence for the structure of **1,1-bis(hydroxymethyl)cyclopropane**.

- ^1H NMR: The singlet at 0.48 ppm is characteristic of the four equivalent protons on the cyclopropane ring, shifted upfield due to the ring's magnetic anisotropy. The singlet at 3.56 ppm corresponds to the four protons of the two equivalent hydroxymethyl groups. The singlet at 4.02 ppm is assigned to the two hydroxyl protons. The simplicity of the spectrum, with only three singlets, confirms the high degree of symmetry in the molecule, consistent with the 1,1-disubstituted pattern. This is in contrast to the more complex multiplets expected for the 1,2-isomer and the presence of a methyl singlet in the acyclic analogue.
- ^{13}C NMR: The spectrum is expected to show three distinct signals: one for the two equivalent cyclopropyl CH_2 carbons, one for the quaternary cyclopropyl carbon, and one for the two equivalent $-\text{CH}_2\text{OH}$ carbons. The chemical shifts are consistent with literature values for

similar functionalities. The presence of a quaternary carbon signal distinguishes it from the 1,2-isomer, which would only have CH and CH₂ signals in the cyclopropyl region.

- **IR Spectroscopy:** The broad absorption around 3300 cm⁻¹ is indicative of the O-H stretching of the alcohol groups. The peaks around 3080 cm⁻¹ are characteristic of C-H stretching in a cyclopropane ring, which occurs at a higher frequency than the typical sp³ C-H stretches observed around 2880-2960 cm⁻¹. The C-O stretching vibration appears around 1040 cm⁻¹.
- **Mass Spectrometry:** The molecular ion peak at m/z 102.068 and the sodium adduct at m/z 125 are consistent with the molecular formula C₅H₁₀O₂.^[1] The fragmentation pattern further supports the proposed structure.

Conclusion

The combined spectroscopic evidence from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provides a robust and unambiguous validation of the structure of **1,1-bis(hydroxymethyl)cyclopropane**. The comparative analysis with its acyclic and isomeric counterparts highlights the unique spectral features arising from the 1,1-disubstituted cyclopropane ring system. This guide serves as a valuable resource for researchers in confirming the identity and purity of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,1-Bis(hydroxymethyl)cyclopropane | 39590-81-3 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Validation of 1,1-Bis(hydroxymethyl)cyclopropane: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119854#validation-of-1-1-bis-hydroxymethyl-cyclopropane-structure-by-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com